molecular formula C10H12Cl3N B1445698 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1384429-57-5

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1445698
CAS No.: 1384429-57-5
M. Wt: 252.6 g/mol
InChI Key: HQYMFAPBRZAZFC-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12Cl3N. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their activity and, consequently, cellular functions. These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage and altered organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for understanding the compound’s overall effects on cellular and physiological functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

The synthesis of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Chemical Reactions Analysis

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMFAPBRZAZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.